molecular formula C15H14FNOS B2403001 N-benzyl-2-(4-fluorophenyl)sulfanylacetamide CAS No. 693265-83-7

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide

Cat. No.: B2403001
CAS No.: 693265-83-7
M. Wt: 275.34
InChI Key: VJZNIUWMDKNJGQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide is a synthetic acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 4-fluorophenylsulfanyl moiety at the C2 position. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanyl (thioether) linker may influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZNIUWMDKNJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)sulfanylacetamide typically involves the reaction of benzylamine with 4-fluorobenzenethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzylamine+4-FluorobenzenethiolThis compound\text{Benzylamine} + \text{4-Fluorobenzenethiol} \rightarrow \text{this compound} Benzylamine+4-Fluorobenzenethiol→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and fluorophenyl derivatives.

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

N-Benzyl vs. N-Aryl Substitutions

  • N-Benzyl-2-(4-methoxyphenyl)acetamide (Compound 51, ): Replacing the 4-fluorophenylsulfanyl group with a 4-methoxyphenyl moiety results in distinct physicochemical properties. Compound 51 has a melting point of 133–143°C and a lower $ R_f $ value (0.13 in 30% EtOAc/hexane) compared to sulfanyl-containing analogs, reflecting reduced lipophilicity .
  • N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide () :
    Substituting the benzyl group with a 4-fluorophenyl group on the nitrogen reduces steric bulk, which may improve binding to flat enzymatic pockets. However, the absence of the benzyl group could diminish blood-brain barrier penetration compared to the target compound .

N-Benzyl Derivatives with Heterocyclic Moieties

  • Tirbanibulin (): A clinically approved microtubule inhibitor, tirbanibulin features an N-benzyl acetamide core but incorporates a pyridin-2-yl group and a morpholinoethoxy chain. Its molecular weight (431 g/mol) is higher than the target compound, and the morpholinoethoxy group enhances water solubility, enabling topical administration .

Variations in the Sulfanyl-Linked Substituents

4-Fluorophenylsulfanyl vs. Pyrimidine/Aryl Heterocycles

  • The molecular formula ($ \text{C}{15}\text{H}{17}\text{N}_{3}\text{OS} $) and calculated pKa (12.17) suggest enhanced basicity compared to the target compound’s arylthioether .
  • 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide () :
    The sulfonyl and oxazolyl groups increase molecular complexity and polarity (molar mass: 477.35 g/mol). Such modifications are often employed to improve target selectivity in kinase inhibitors .

Antimicrobial Activity

  • The 4-fluorophenylsulfanyl group in the target compound may similarly enhance stability against enzymatic degradation .

Enzyme Inhibition

  • Tirbanibulin () :
    As a microtubule inhibitor, tirbanibulin’s activity hinges on its pyridine and morpholine groups. The target compound’s sulfanyl linker and fluorophenyl group may instead favor interactions with cysteine proteases or redox-sensitive targets .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-benzyl-2-(4-fluorophenyl)sulfanylacetamide $\text{C}{15}\text{H}{14}\text{FNOS}$ 275.34 N-Benzyl, 4-F-C$6$H$4$-S- Not reported
N-Benzyl-2-(4-methoxyphenyl)acetamide (51) $\text{C}{16}\text{H}{17}\text{NO}_2$ 255.31 N-Benzyl, 4-MeO-C$6$H$4$- 133–143
Tirbanibulin $\text{C}{26}\text{H}{29}\text{N}3\text{O}3$ 431.54 Pyridin-2-yl, morpholinoethoxy Not reported
2-{Benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide $\text{C}{21}\text{H}{18}\text{BrFN}2\text{O}3\text{S}$ 477.35 Br-C$6$H$4$-SO$_2$, N-Benzyl Not reported

Biological Activity

N-benzyl-2-(4-fluorophenyl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzyl group, a fluorophenyl moiety, and a sulfanylacetamide functional group. This unique combination contributes to its biological activity by enabling interactions with various molecular targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity through competitive binding or allosteric modulation. This is essential for therapeutic applications targeting diseases such as cancer and inflammatory disorders.
  • Receptor Modulation : The compound may also bind to receptors, modulating their function and influencing cellular signaling pathways .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity.

CompoundMIC (µM)MBC (µM)
This compound3264

This table summarizes the antibacterial efficacy, showing that the compound effectively inhibits bacterial growth at relatively low concentrations .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies involving various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. The specific pathways affected include:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
  • Apoptotic Pathways : Activation of caspases and the release of cytochrome c from mitochondria suggest that this compound triggers intrinsic apoptotic pathways in cancer cells.

Case Studies

  • In vitro Studies on Bacterial Strains : A study evaluated the antimicrobial efficacy of this compound against S. aureus, revealing an MIC value of 32 µM. The compound demonstrated significant bactericidal effects at higher concentrations, making it a candidate for further development as an antibacterial agent .
  • Anticancer Efficacy in Cell Lines : In another study, the compound was tested on several human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy .

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